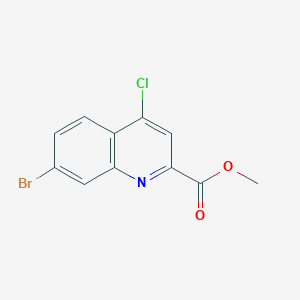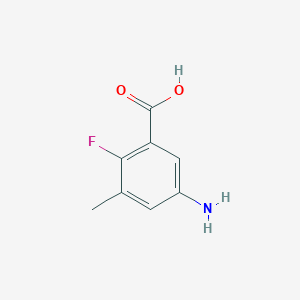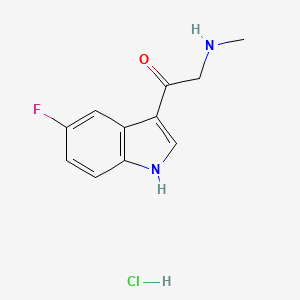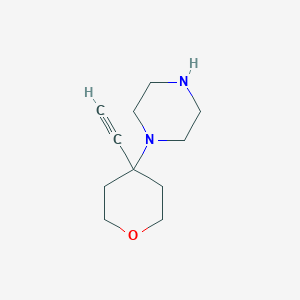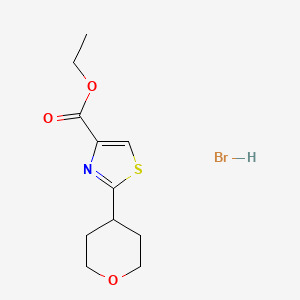
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide is a complex organic compound that features a thiazole ring, an oxane moiety, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.
The oxane moiety can be introduced via a nucleophilic substitution reaction, where an appropriate oxane derivative reacts with the thiazole intermediate. The final step involves esterification to introduce the ethyl ester group, followed by the addition of hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may affect the ester group.
Substitution: Nucleophilic substitution reactions can occur at the oxane moiety or the thiazole ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the ester group could produce the corresponding alcohol.
Applications De Recherche Scientifique
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxane moiety may enhance the compound’s solubility and bioavailability, while the ethyl ester group can be hydrolyzed to release the active thiazole derivative.
Comparaison Avec Des Composés Similaires
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate hydrobromide can be compared with other thiazole derivatives, such as:
Thiazole-4-carboxylic acid: Lacks the oxane and ethyl ester groups, making it less complex.
Ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate: Similar structure but without the hydrobromide salt, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H16BrNO3S |
|---|---|
Poids moléculaire |
322.22 g/mol |
Nom IUPAC |
ethyl 2-(oxan-4-yl)-1,3-thiazole-4-carboxylate;hydrobromide |
InChI |
InChI=1S/C11H15NO3S.BrH/c1-2-15-11(13)9-7-16-10(12-9)8-3-5-14-6-4-8;/h7-8H,2-6H2,1H3;1H |
Clé InChI |
UWNXYJFNLHJWMR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)C2CCOCC2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



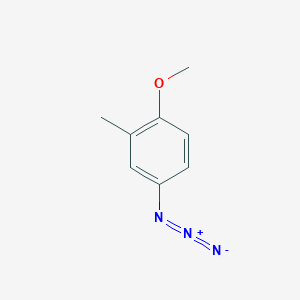

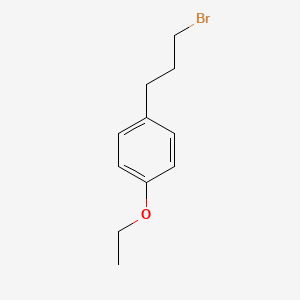

![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
